Sotagliflozina
Descripción general
Descripción
Sotagliflozina es un inhibidor dual del cotransportador de sodio-glucosa 2 y 1 (SGLT2/1) que se utiliza para el tratamiento de la diabetes tipo 1 y tipo 2. Actúa inhibiendo el cotransportador de sodio-glucosa renal 2, lo que lleva a una excreción significativa de glucosa en la orina, y el cotransportador de sodio-glucosa intestinal 1, lo que retrasa la absorción de glucosa y reduce los niveles de glucosa posprandial .
Aplicaciones Científicas De Investigación
Sotagliflozina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se estudia por su mecanismo de inhibición dual único, que proporciona información sobre el desarrollo de nuevos inhibidores de SGLT.
Biología: La investigación se centra en sus efectos sobre el metabolismo de la glucosa y su potencial para modificar diversas vías metabólicas.
Medicina: Los ensayos clínicos han demostrado su eficacia en la mejora de los niveles de hemoglobina glicosilada, la reducción del peso corporal y la reducción de la presión arterial en pacientes con diabetes tipo 1 y tipo 2
Mecanismo De Acción
Sotagliflozina ejerce sus efectos inhibiendo tanto el cotransportador de sodio-glucosa 2 como el cotransportador de sodio-glucosa 1. Esta inhibición dual conduce a un aumento de la excreción de glucosa en la orina y un retraso en la absorción de glucosa en los intestinos. Los objetivos moleculares incluyen el cotransportador de sodio-glucosa renal 2 y el cotransportador de sodio-glucosa intestinal 1, que desempeñan papeles cruciales en la reabsorción y absorción de glucosa .
Análisis Bioquímico
Biochemical Properties
Sotagliflozin plays a crucial role in biochemical reactions by inhibiting SGLT1 and SGLT2. SGLT1 is primarily found in the intestines, where it facilitates glucose absorption, while SGLT2 is located in the kidneys and is responsible for glucose reabsorption . By inhibiting these transporters, sotagliflozin reduces postprandial glucose levels and promotes glucose excretion in urine . This dual inhibition leads to decreased blood glucose levels and improved glycemic control .
Cellular Effects
Sotagliflozin affects various cell types and cellular processes. In intestinal cells, it inhibits SGLT1, leading to reduced glucose absorption and increased release of glucagon-like peptide 1 (GLP-1) and peptide YY (PYY), which enhance insulin secretion and satiety . In renal cells, sotagliflozin inhibits SGLT2, resulting in increased glucose excretion and reduced blood glucose levels . Additionally, sotagliflozin has been shown to improve glycated hemoglobin levels, reduce body weight, and lower blood pressure in patients with diabetes .
Molecular Mechanism
At the molecular level, sotagliflozin exerts its effects by binding to and inhibiting SGLT1 and SGLT2 transporters . This inhibition prevents glucose from being absorbed in the intestines and reabsorbed in the kidneys, leading to increased glucose excretion in urine . The inhibition of SGLT1 also delays glucose uptake, which induces the release of GLP-1 and PYY, contributing to improved glycemic control . Furthermore, sotagliflozin’s inhibition of SGLT2 reduces renal glucose reabsorption, promoting glycosuria and lowering blood glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, sotagliflozin has shown stability and efficacy over time. Clinical trials have demonstrated that sotagliflozin maintains its glucose-lowering effects over extended periods, with improvements in glycated hemoglobin levels, body weight, and blood pressure observed over 24 to 52 weeks . Long-term use of sotagliflozin may increase the risk of diabetic ketoacidosis and genital infections .
Dosage Effects in Animal Models
Studies in animal models have shown that sotagliflozin’s effects vary with different dosages. Higher doses of sotagliflozin have been associated with greater improvements in glycemic control, body weight, and cardiovascular outcomes . High doses may also increase the risk of adverse effects such as ketoacidosis and volume depletion . In myocardial infarction rat models, sotagliflozin treatment improved cardiac function and reduced infarct size .
Metabolic Pathways
Sotagliflozin is involved in metabolic pathways related to glucose absorption and excretion. By inhibiting SGLT1 in the intestines, sotagliflozin delays glucose absorption, leading to reduced postprandial glucose levels . In the kidneys, sotagliflozin inhibits SGLT2, promoting glucose excretion in urine and lowering blood glucose levels . These actions result in improved glycemic control and reduced cardiovascular risks .
Transport and Distribution
Sotagliflozin is transported and distributed within cells and tissues through its interaction with SGLT1 and SGLT2 transporters . In the intestines, sotagliflozin binds to SGLT1, reducing glucose absorption and increasing the release of GLP-1 and PYY . In the kidneys, sotagliflozin binds to SGLT2, promoting glucose excretion in urine . This dual action ensures effective glucose regulation and distribution within the body .
Subcellular Localization
Sotagliflozin’s subcellular localization is primarily associated with its target transporters, SGLT1 and SGLT2 . SGLT1 is located in the brush border membrane of intestinal epithelial cells, while SGLT2 is found in the proximal tubules of renal epithelial cells . By inhibiting these transporters, sotagliflozin effectively reduces glucose absorption and reabsorption, leading to improved glycemic control .
Métodos De Preparación
La preparación de sotagliflozina implica varias rutas sintéticas y condiciones de reacción. Un método incluye mejorar la estructura de los derivados de la L-xilosa, protegiendo los grupos hidroxilo con grupos bencilo o PMB, y reaccionando con el reactivo de Grignard de 4-halo-1-cloro-2-(4-etoxibencil)benceno. Esta condición de reacción optimizada produce una alta eficiencia de reacción . Otro método implica el uso de esquemas e intermediarios específicos para preparar this compound, que puede incorporarse a formas de dosificación farmacéutica para el tratamiento de la diabetes .
Análisis De Reacciones Químicas
Sotagliflozina experimenta varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar su estructura, afectando sus propiedades farmacológicas.
Sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen reactivos de Grignard y grupos protectores como bencilo o PMB. .
Comparación Con Compuestos Similares
Sotagliflozina es única debido a su inhibición dual del cotransportador de sodio-glucosa 2 y el cotransportador de sodio-glucosa 1. Los compuestos similares incluyen:
Canagliflozina: Inhibe principalmente el cotransportador de sodio-glucosa 2.
Dapagliflozina: Otro inhibidor del cotransportador de sodio-glucosa 2 con efectos similares de control glucémico.
Empagliflozina: Conocido por sus beneficios cardiovasculares además del control glucémico.
Bexagliflozina: Un inhibidor del cotransportador de sodio-glucosa 2 recientemente aprobado con características estructurales únicas
El mecanismo de inhibición dual de this compound la diferencia de estos compuestos, ofreciendo beneficios adicionales en el metabolismo de la glucosa y la salud cardiovascular.
Propiedades
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDRXGFQVGOQKS-CRSSMBPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144314 | |
Record name | LX-4211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) are integral in the transport of glucose in the body. SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract, while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus. Sotagliflozin is a dual inhibitor of both SGLT1 and SGLT2. Inhibition of SGLT1 results in a delay in glucose absorption and a blunting of postprandial hyperglycemia, while inhibition of SGLT2 reduces renal reabsorption of filtered glucose, thereby increasing urinary glucose excretion. | |
Record name | Sotagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1018899-04-1 | |
Record name | Sotagliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018899-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotagliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018899041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LX-4211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(Methylthio)tetrahydro-2H-pyran-3,4,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOTAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4ZBS263Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.